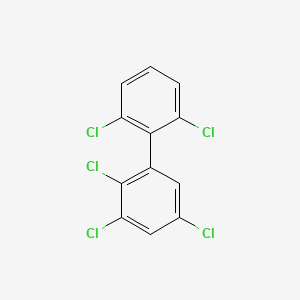
2,2',3,5,6'-Pentachlorobiphényle
Vue d'ensemble
Description
2,2',3,5,6'-Pentachlorobiphenyl (PCB-5) is a polychlorinated biphenyl (PCB) compound that is one of the most widely studied compounds of its kind. PCB-5 is a persistent organic pollutant (POP) that can be found in both the environment and human body. It has been used in a variety of industrial applications, including as an electrical insulator and flame retardant. PCB-5 has been shown to be toxic to humans, animals, and plants, and is considered to be a carcinogen.
Applications De Recherche Scientifique
Études de neurotoxicité
Le PCB-95 a été identifié comme un neurotoxique du développement, affectant particulièrement le cerveau en développement. Des recherches utilisant des larves de poissons zèbres ont montré que l'exposition au PCB-95 peut entraîner une réduction dose-dépendante de la taille du cerveau et une augmentation de la mort cellulaire cérébrale . Cela fait du PCB-95 un composé important pour étudier les mécanismes de la neurotoxicité et les risques potentiels associés à l'exposition environnementale à de tels composés.
Analyse de la toxicité énantiosélective
Il est crucial de comprendre les effets toxiques énantiosélectifs des composés chiraux comme le PCB-95, car les différents énantiomères peuvent avoir des impacts biologiques distincts. Des études ont commencé à explorer ces effets, qui sont particulièrement pertinents pour les composés qui présentent un enrichissement énantiosélectif dans l'environnement . Cette recherche est essentielle pour évaluer les risques environnementaux et pour la santé du PCB-95 et des substances similaires.
Interaction avec l'enzyme cytochrome P450
Le PCB-95 est soumis à une oxydation énantiosélective par les monooxygénases du cytochrome P450 humain. L'identification des enzymes spécifiques qui catalysent ces réactions, telles que CYP2A6, est importante pour comprendre comment le PCB-95 est métabolisé dans le corps humain et son accumulation et sa toxicité potentielles . Ces connaissances sont essentielles pour le développement de médicaments et la toxicologie.
Évaluation de la contamination environnementale
En raison de sa persistance et de sa lipophilie, le PCB-95 est une source de préoccupation pour la contamination environnementale. Il peut traverser la barrière hémato-encéphalique et s'accumuler dans les tissus cérébraux, ce qui présente des risques pour la santé humaine et environnementale . La recherche sur la distribution et la concentration du PCB-95 dans divers environnements permet de surveiller et de gérer les niveaux de pollution.
Régulation du rythme circadien
Il a été démontré que le PCB-95 régule l'horloge circadienne en inhibant l'expression du composant circadien principal PER1 . Cette découverte ouvre des applications potentielles de recherche pour comprendre les mécanismes moléculaires des rythmes circadiens et leur perturbation par les polluants environnementaux.
Identification des métabolites
L'identification de nouveaux métabolites hydroxylés du PCB-95 est un domaine d'intérêt en toxicologie et en science environnementale. Ces métabolites peuvent avoir des propriétés et des profils de toxicité différents par rapport au composé parent, ce qui est important pour comprendre l'impact complet de l'exposition au PCB-95 .
Accumulation énantiosélective chez l'homme
Des recherches ont indiqué que les énantiomères du PCB-95 s'accumulent dans le corps humain de manière énantiosélective. L'étude de ce phénomène peut fournir des informations sur les implications pour la santé humaine de l'exposition aux polluants environnementaux chiraux comme le PCB-95 .
Mécanisme de réponse antioxydante
L'exposition au PCB-95 a été liée à la régulation positive des gènes antioxydants chez le poisson zèbre, suggérant un mécanisme de réponse au stress oxydatif induit par le composé. Cet aspect de la recherche sur le PCB-95 peut contribuer à notre compréhension des réponses au stress oxydatif et au développement de thérapies antioxydantes .
Mécanisme D'action
Target of Action
2,2’,3,5,6’-Pentachlorobiphenyl, also known as PCB-95, is an environmentally relevant, chiral PCB congener . It has been shown to act as a developmental neurotoxicant (DNT), primarily targeting the developing brain . It also interacts with the estrogen receptor .
Mode of Action
PCB-95 interacts with its targets, leading to changes in the normal functioning of the brain. It has been shown to promote ryanodine receptor (RyR)-mediated Ca2+ release by dramatically enhancing channel sensitivity . This interaction leads to increased spontaneous Ca2+ oscillations in neurons .
Biochemical Pathways
PCB-95 affects several biochemical pathways. In zebrafish embryos exposed to PCB-95, gene expressions of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx were upregulated . This suggests that PCB-95 exposure contributes to oxidative stress in the organism .
Pharmacokinetics
It is known that pcbs are highly lipophilic compounds, thus they can cross the blood-brain barrier and enter the brain . This property allows PCB-95 to accumulate in the brain tissue, leading to its neurotoxic effects .
Result of Action
The exposure to PCB-95 leads to developmental neurotoxicity in early developing organisms. In zebrafish larvae, for example, exposure to PCB-95 resulted in a dose-dependent reduction of brain sizes with increased brain cell death . This suggests that PCB-95 has a significant impact on the development and function of the nervous system .
Action Environment
The action of PCB-95 can be influenced by various environmental factors. For instance, the toxicity of PCB-95 can be affected by its enantioselective enrichment in the environment . Furthermore, biotransformation of chiral PCBs to hydroxylated PCBs (OH-PCBs) by plants may represent an important source of enantiomerically enriched OH-PCBs in the environment .
Avantages Et Limitations Des Expériences En Laboratoire
2,2',3,5,6'-Pentachlorobiphenyl is an ideal compound for laboratory experiments due to its wide range of effects. It can be used to study the effects of other PCBs, as well as the effects of environmental pollutants on human health. The main limitation of using 2,2',3,5,6'-Pentachlorobiphenyl in laboratory experiments is its toxicity. It is important to use safety protocols when handling the compound in order to protect both the researcher and the environment.
Orientations Futures
There are several potential future directions for research on 2,2',3,5,6'-Pentachlorobiphenyl. These include further study of the compound’s effects on human health, its potential for bioaccumulation, and its effects on aquatic and terrestrial ecosystems. Additionally, research could be conducted on the potential for 2,2',3,5,6'-Pentachlorobiphenyl to be used as a bioremediation agent, as well as its potential for biodegradation. Finally, research could be conducted on the development of new methods for the detection and removal of 2,2',3,5,6'-Pentachlorobiphenyl from the environment.
Analyse Biochimique
Biochemical Properties
2,2’,3,5,6’-Pentachlorobiphenyl is known to interact with various enzymes and proteins. It has been shown to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction plays a significant role in the biochemical reactions involving 2,2’,3,5,6’-Pentachlorobiphenyl.
Cellular Effects
2,2’,3,5,6’-Pentachlorobiphenyl has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to act as a developmental neurotoxicant (DNT), targeting the developing brain . It has also been shown to cause dose-dependent reduction of brain sizes with increased brain cell death .
Molecular Mechanism
The molecular mechanism of action of 2,2’,3,5,6’-Pentachlorobiphenyl involves binding interactions with biomolecules and changes in gene expression. It has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,5,6’-Pentachlorobiphenyl change over time. For instance, it has been shown to cause a dose-dependent reduction of brain sizes with increased brain cell death in zebrafish embryos exposed to it for 30 days .
Dosage Effects in Animal Models
The effects of 2,2’,3,5,6’-Pentachlorobiphenyl vary with different dosages in animal models. For example, in a study involving zebrafish embryos, it was found that higher dosages of 2,2’,3,5,6’-Pentachlorobiphenyl led to a greater reduction in brain size and an increase in brain cell death .
Metabolic Pathways
2,2’,3,5,6’-Pentachlorobiphenyl is involved in various metabolic pathways. It can be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes . This metabolism involves interactions with various enzymes and cofactors.
Transport and Distribution
2,2’,3,5,6’-Pentachlorobiphenyl is transported and distributed within cells and tissues. Due to its lipophilic nature, it can cross the blood–brain barrier and enter the brain .
Subcellular Localization
Given its lipophilic nature and ability to cross the blood–brain barrier, it is likely that it can localize to various compartments or organelles within the cell .
Propriétés
IUPAC Name |
1,2,5-trichloro-3-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-4-7(12(17)10(16)5-6)11-8(14)2-1-3-9(11)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUVPPYNSDTRQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074217 | |
| Record name | 2,2',3,5,6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73575-55-0 | |
| Record name | 2,2′,3,5,6′-Pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73575-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,5,6'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,5,6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5,6'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJK5TG98NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



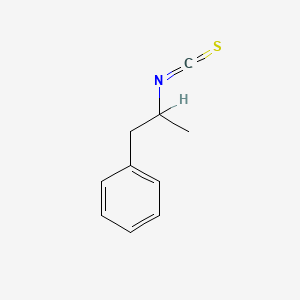

![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1593803.png)
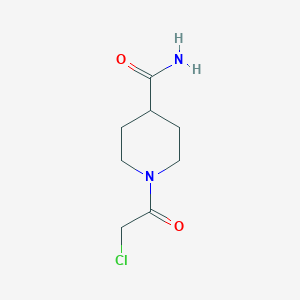
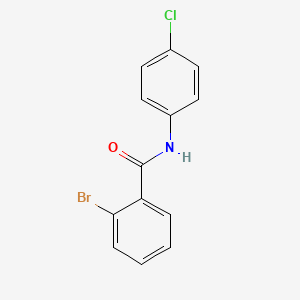
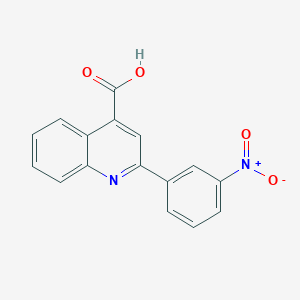
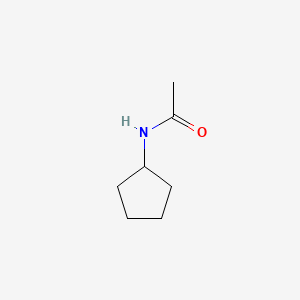

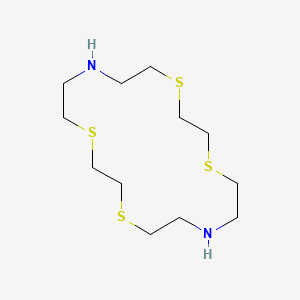
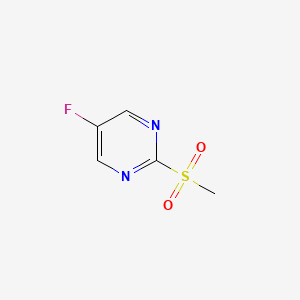
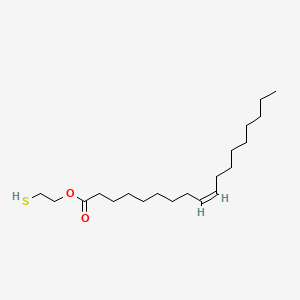
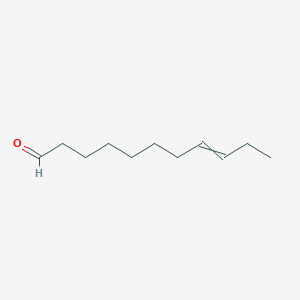

![[1,1'-Binaphthalene]-8,8'-dicarboxylic acid](/img/structure/B1593820.png)